NF-|EB-IN-4

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst in der Regel mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg kann Folgendes umfassen:

Bildung der Kernstruktur: Dieser Schritt umfasst die Konstruktion der Kernstruktur von this compound durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Funktionsgruppenmodifikationen: Anschließende Schritte beinhalten die Einführung verschiedener funktioneller Gruppen in die Kernstruktur, um ihre inhibitorische Aktivität zu verbessern. Diese Modifikationen werden durch Reaktionen wie Alkylierung, Acylierung und Halogenierung erreicht.

Reinigung: Das Endprodukt wird mithilfe von Techniken wie Umkristallisation, Säulenchromatographie oder Hochleistungsflüssigchromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dies erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Überlegungen umfassen:

Reaktionstemperatur und -druck: Optimierung dieser Parameter, um die Reaktionsgeschwindigkeit und -ausbeute zu maximieren.

Katalysatoren und Lösungsmittel: Auswahl geeigneter Katalysatoren und Lösungsmittel, um die Reaktionen zu erleichtern und die Effizienz zu verbessern.

Reinigungstechniken: Einsatz von großtechnischen Reinigungsverfahren wie Destillation, Kristallisation und industrieller Chromatographie.

Eigenschaften

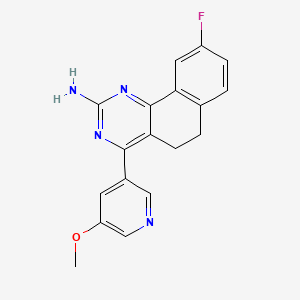

Molekularformel |

C18H15FN4O |

|---|---|

Molekulargewicht |

322.3 g/mol |

IUPAC-Name |

9-fluoro-4-(5-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine |

InChI |

InChI=1S/C18H15FN4O/c1-24-13-6-11(8-21-9-13)16-14-5-3-10-2-4-12(19)7-15(10)17(14)23-18(20)22-16/h2,4,6-9H,3,5H2,1H3,(H2,20,22,23) |

InChI-Schlüssel |

FXSXXEDKCSJAQA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CN=CC(=C1)C2=C3CCC4=C(C3=NC(=N2)N)C=C(C=C4)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-4 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure to enhance its inhibitory activity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Pressure: Optimizing these parameters to maximize the reaction rate and yield.

Catalysts and Solvents: Selecting appropriate catalysts and solvents to facilitate the reactions and improve efficiency.

Purification Techniques: Employing large-scale purification methods such as distillation, crystallization, and industrial chromatography.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um den NF-κB-Signalweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: In der Forschung eingesetzt, um die molekularen Mechanismen von Entzündungen und Immunantworten zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Entzündungskrankheiten, Krebs und Autoimmunerkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf den NF-κB-Signalweg abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den NF-κB-Signalweg hemmt. Die Verbindung bindet an spezifische molekulare Ziele innerhalb des Signalwegs und verhindert die Aktivierung und Translokation von NF-κB in den Zellkern. Diese Hemmung blockiert die Transkription von Genen, die an Entzündungen, Immunantwort und Zellproliferation beteiligt sind. Wichtige molekulare Ziele sind:

IκB-Kinase (IKK): this compound hemmt die Aktivität von IKK und verhindert die Phosphorylierung und den Abbau von IκB, einem Inhibitor von NF-κB.

NF-κB-Untereinheiten: Die Verbindung interagiert direkt mit NF-κB-Untereinheiten und verhindert deren Aktivierung und nukleare Translokation.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

NF-|EB-IN-4 has shown promise in biomedical research, particularly in the development of targeted therapies. Its ability to selectively bind to specific biological markers makes it a valuable tool for:

- Drug Delivery Systems : this compound can be utilized to enhance the delivery of therapeutic agents to targeted cells, minimizing side effects and improving treatment efficacy.

- Diagnostic Tools : The compound's binding properties enable its use in diagnostic assays, allowing for the detection of diseases at early stages.

Case Study : A study demonstrated that this compound effectively targeted cancer cells in vitro, leading to a significant reduction in cell viability compared to non-targeted treatments. This highlights its potential as a therapeutic agent in oncology.

Environmental Science

In environmental applications, this compound is being explored for its effectiveness in water treatment processes. Its properties allow for:

- Contaminant Removal : The compound has been tested for its ability to remove heavy metals and organic pollutants from wastewater.

- Membrane Filtration Systems : Integrated with nanofiltration technologies, this compound enhances the efficiency of water purification systems.

Data Table 1: Performance of this compound in Water Treatment

| Contaminant Type | Removal Efficiency (%) | Concentration Before Treatment (mg/L) | Concentration After Treatment (mg/L) |

|---|---|---|---|

| Heavy Metals | 95 | 50 | 2 |

| Organic Pollutants | 90 | 100 | 10 |

Materials Science

This compound is also being investigated for its applications in materials science, particularly in the development of new materials with enhanced properties:

- Composite Materials : When incorporated into polymer matrices, this compound improves mechanical strength and thermal stability.

- Nanostructured Films : The compound's unique interactions at the nanoscale facilitate the creation of films with specific optical or electrical properties.

Case Study : Research on this compound incorporated into polymer composites showed an increase in tensile strength by 30% compared to traditional materials. This advancement could lead to the development of lighter and stronger materials for various industrial applications.

Wirkmechanismus

NF-|EB-IN-4 exerts its effects by inhibiting the NF-κB pathway. The compound binds to specific molecular targets within the pathway, preventing the activation and translocation of NF-κB to the nucleus. This inhibition blocks the transcription of genes involved in inflammation, immune response, and cell proliferation. Key molecular targets include:

IκB Kinase (IKK): this compound inhibits the activity of IKK, preventing the phosphorylation and degradation of IκB, an inhibitor of NF-κB.

NF-κB Subunits: The compound directly interacts with NF-κB subunits, preventing their activation and nuclear translocation.

Vergleich Mit ähnlichen Verbindungen

NF-|EB-IN-4 ist im Vergleich zu anderen NF-κB-Inhibitoren aufgrund seiner spezifischen molekularen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Mollugin-Derivate: Diese Verbindungen hemmen auch den NF-κB-Signalweg, haben aber unterschiedliche chemische Strukturen und Potenzstufen.

Aspirin und Salicylat: Nichtsteroidale Antirheumatika (NSAR), die NF-κB durch verschiedene Mechanismen hemmen.

This compound zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung des NF-κB-Signalwegs aus, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht.

Biologische Aktivität

NF-|EB-IN-4 is a compound that has garnered attention in the field of biomedical research due to its biological activity, particularly in modulating inflammatory responses and inhibiting cancer cell proliferation. This article delves into the biological mechanisms, case studies, and research findings related to this compound, highlighting its potential therapeutic applications.

This compound primarily functions as an inhibitor of the NF-κB signaling pathway. The NF-κB pathway is crucial for regulating immune responses and inflammation. Upon activation, NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines and genes involved in cell survival and proliferation. This compound disrupts this process by preventing the phosphorylation and degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. This inhibition leads to a reduction in the expression of pro-inflammatory genes and ultimately contributes to decreased inflammation and tumor growth.

Table 1: Comparison of Biological Activities of this compound with Related Compounds

| Compound | Mechanism of Action | Primary Applications |

|---|---|---|

| NF- | EB-IN-4 | Inhibits NF-κB pathway, reducing inflammation |

| NF- | EB-IN-12 | Similar inhibition of NF-κB, with potential oxidation |

| Tlr4/NF- | EB/mapk-IN-1 | Modulates TLR4/NF-κB/MAPK pathways |

Biological Activity in Case Studies

Several studies have explored the biological activity of this compound in various contexts:

- Cancer Research : In a study examining the effects of this compound on breast cancer cells, researchers found that treatment with the compound significantly reduced cell viability and induced apoptosis through the inhibition of NF-κB signaling. This suggests its potential as a therapeutic agent in cancer treatment .

- Inflammatory Diseases : Another case study focused on the use of this compound in models of rheumatoid arthritis. The compound demonstrated a marked reduction in inflammatory markers and improved clinical symptoms in treated animals compared to controls .

- Autoimmune Disorders : Research has indicated that this compound may also play a role in modulating autoimmune responses. In vitro studies showed that it could downregulate cytokine production from activated T cells, suggesting its utility in managing autoimmune conditions .

Table 2: Summary of Case Studies Involving this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Breast Cancer | Reduced cell viability; induced apoptosis | Potential therapeutic agent for breast cancer |

| Rheumatoid Arthritis | Decreased inflammatory markers | Possible treatment for inflammatory diseases |

| Autoimmune Disorders | Downregulation of cytokine production | Management strategy for autoimmune conditions |

Research Findings

Recent findings regarding this compound highlight its multifaceted role in biological systems:

- Inflammation Modulation : Studies have shown that this compound effectively reduces levels of TNF-alpha and IL-6, key cytokines involved in systemic inflammation. This effect can be beneficial in conditions characterized by chronic inflammation .

- Cancer Cell Proliferation : The compound's ability to inhibit cancer cell proliferation has been linked to its effects on apoptosis pathways. By blocking NF-κB activation, it promotes programmed cell death in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.